6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile
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Overview
Description
6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[321]octane-4,4,5-tricarbonitrile is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile typically involves a domino reaction. This method allows for the efficient construction of the bicyclic core with high diastereoselectivity. The reaction generally starts with tetracyanoethyl ketones and involves the use of aldehydes in a dilute aqueous acetic acid medium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as scaling up the reaction from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitrile groups to amines.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield amines.
Scientific Research Applications
6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have cytotoxic activity against tumor cells.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Imino-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile: This compound has a similar bicyclic structure but differs in the positioning of the imino and nitrile groups.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids, which have a wide array of biological activities.
Uniqueness
6-Imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to form stable, diastereoselective structures makes it particularly valuable in synthetic chemistry.
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-imino-1,8,8-trimethyl-3-phenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile |
InChI |
InChI=1S/C18H16N4O2/c1-15(2)16(3)23-13(12-7-5-4-6-8-12)17(9-19,10-20)18(15,11-21)14(22)24-16/h4-8,13,22H,1-3H3 |
InChI Key |
DKSBBZLZWIFBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(OC(C(C1(C(=N)O2)C#N)(C#N)C#N)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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